molecular formula C11H21NO3 B2528252 Tert-butyl 2-(4-aminooxan-4-yl)acetate CAS No. 1888969-01-4

Tert-butyl 2-(4-aminooxan-4-yl)acetate

Cat. No. B2528252
CAS RN: 1888969-01-4
M. Wt: 215.293
InChI Key: KPEXFDLQKJSFFN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminooxan-4-yl)acetate is a chemical compound with the CAS Number: 1888969-01-4 . It has a molecular weight of 215.29 and its IUPAC name is tert-butyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(4-aminooxan-4-yl)acetate is 1S/C11H21NO3/c1-10(2,3)15-9(13)8-11(12)4-6-14-7-5-11/h4-8,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-(4-aminooxan-4-yl)acetate is a liquid at room temperature . It has a molecular weight of 215.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-(4-aminooxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-11(12)4-6-14-7-5-11/h4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEXFDLQKJSFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-aminooxan-4-yl)acetate

CAS RN

1888969-01-4
Record name tert-butyl 2-(4-aminooxan-4-yl)acetate
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